molecular formula C19H17NO2 B13119594 2,3-Bis(4-methoxyphenyl)pyridine

2,3-Bis(4-methoxyphenyl)pyridine

Cat. No.: B13119594
M. Wt: 291.3 g/mol
InChI Key: RQHFPTKFIXICIQ-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with two 4-methoxyphenyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple 2,3-dibromopyridine with 4-methoxyphenylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of 2,3-Bis(4-hydroxyphenyl)pyridine.

    Reduction: Formation of 2,3-Bis(4-methoxyphenyl)piperidine.

    Substitution: Formation of halogenated derivatives like 2,3-Bis(4-bromophenyl)pyridine.

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring. This coordination can influence the reactivity and properties of the metal complex. In medicinal chemistry, the compound’s methoxyphenyl groups and pyridine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-hydroxyphenyl)pyridine
  • 2,3-Bis(4-bromophenyl)pyridine
  • 2,3-Bis(4-methylphenyl)pyridine

Uniqueness

2,3-Bis(4-methoxyphenyl)pyridine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The methoxy groups can donate electron density through resonance, making the compound more nucleophilic and potentially enhancing its ability to coordinate with metal centers or interact with biological targets.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)pyridine

InChI

InChI=1S/C19H17NO2/c1-21-16-9-5-14(6-10-16)18-4-3-13-20-19(18)15-7-11-17(22-2)12-8-15/h3-13H,1-2H3

InChI Key

RQHFPTKFIXICIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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